4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Descripción

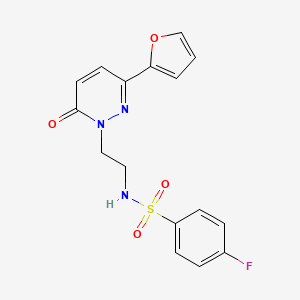

This compound features a benzenesulfonamide core substituted with a fluorine atom at the para position. The sulfonamide group is linked via an ethyl chain to a pyridazinone ring (6-oxopyridazin-1(6H)-yl), which bears a furan-2-yl substituent at position 3.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4S/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMJEYSLQPRLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a furan moiety, a pyridazine derivative, and a sulfonamide group. This unique combination of functional groups suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.31 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FN₃O₃ |

| Molecular Weight | 327.31 g/mol |

| CAS Number | 946283-37-0 |

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents.

- Cholinesterase Inhibition : The sulfonamide group may contribute to cholinesterase inhibition, which is relevant in the context of neurodegenerative diseases. In related studies, derivatives have demonstrated competitive inhibition against acetylcholinesterase, which is crucial for neurotransmission.

- Antimicrobial Activity : The furan and pyridazine components may enhance the compound's antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes such as carbonic anhydrase and various kinases.

- Cellular Uptake : The presence of the furan and pyridazine rings may facilitate cellular uptake and enhance bioavailability.

Case Studies and Research Findings

Several studies have investigated similar compounds, providing insights into the potential biological activities of this compound:

- Antitumor Activity : A study on related sulfonamide derivatives reported significant antiproliferative effects on HepG2 liver cancer cells with IC50 values around 1.30 μM . Such findings suggest that modifications to the sulfonamide group can enhance anticancer efficacy.

- Cholinesterase Inhibition Studies : Research on benzamide derivatives demonstrated effective inhibition of both acetylcholinesterase and butyrylcholinesterase, with some compounds showing selectivity that could be beneficial in treating Alzheimer's disease . This suggests that similar mechanisms might be applicable to our compound.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as furan derivatives and pyridazines. Optimizing reaction conditions is crucial for maximizing yield and purity .

Comparación Con Compuestos Similares

Key Findings and Implications

Substituent Effects :

- Electron-rich heterocycles (furan, benzothiazole) may enhance target binding but could reduce metabolic stability compared to fluorophenyl groups .

- Bulky substituents (e.g., benzyloxy) may hinder binding but improve selectivity .

Synthesis Efficiency :

- Reactions involving K₂CO₃ in polar solvents (DMF) or mild alkylation conditions yield moderate to high efficiencies (42–89%) .

Biological Potential: While antipyrine hybrids show promise in anti-inflammatory applications, the target compound’s furan-pyridazinone scaffold may align with kinase or enzyme inhibition, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.